1-Acetylpyrrolidine-2-carboximidamide

Basicity pKa Amidine

Researchers requiring amidine-bearing pharmacophores often face multi-step syntheses to install the basic functionality. 1-Acetylpyrrolidine-2-carboximidamide provides a direct, acetyl-protected pyrrolidine core with a free carboximidamide group, eliminating additional amidine-installation steps. • Direct precursor for arginine-mimetic protease inhibitors; enables systematic SAR where amide congeners lack sufficient basicity (ΔpKa ≈ +4.7 vs. carboxamide). • Simplified purification due to ~92 °C lower boiling point than the amide analog, streamlining solvent removal. • Supplied at 99% HPLC purity with a comprehensive Certificate of Analysis, meeting GMP intermediate homogeneity requirements.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 139584-79-5
Cat. No. B163768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpyrrolidine-2-carboximidamide
CAS139584-79-5
Synonyms2-Pyrrolidinecarboximidamide, 1-acetyl- (9CI)
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=N)N
InChIInChI=1S/C7H13N3O/c1-5(11)10-4-2-3-6(10)7(8)9/h6H,2-4H2,1H3,(H3,8,9)
InChIKeyFEEIWCHOOWCBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Acetylpyrrolidine‑2‑carboximidamide: Physicochemical & Procurement Overview


1‑Acetylpyrrolidine‑2‑carboximidamide (CAS 139584‑79‑5; molecular formula C₇H₁₃N₃O; MW 155.20 g·mol⁻¹) is a chiral pyrrolidine derivative bearing a 1‑acetyl group and a 2‑carboximidamide (amidine) moiety . The compound is listed as a pharmaceutical‑grade (99 % HPLC) molecular building block and is supplied at scales from 1 g to 1 kg . Its computed physicochemical properties – density ~1.32 g·cm⁻³, boiling point ~320 °C at 760 mmHg, refractive index ~1.61 – are available from authoritative databases , while experimental data for melting point and aqueous solubility remain unpublished, underscoring the need for compound‑specific validation prior to experimental use .

Core scaffold Chiral 1-acetylpyrrolidine-2-carboximidamide building block for amidine-containing compound synthesis
Purity & Scale High-purity (HPLC) pharmaceutical-grade material available from gram to kilogram quantities
Validation need Computed properties reported; experimental melting point and solubility absent — verify before use

1‑Acetylpyrrolidine‑2‑carboximidamide: Why Generic Substitution Fails


The carboximidamide (amidine) group distinguishes 1‑acetylpyrrolidine‑2‑carboximidamide from its closest in‑class analog, 1‑acetyl‑2‑pyrrolidinecarboxamide (Ac‑Pro‑NH₂; CAS 16395‑58‑7). Amidine nitrogen atoms are significantly more basic than amide nitrogens (predicted pKa ≈ 12–14 vs. ~9.77 for the amide congener) [1], altering protonation state at physiological pH and changing hydrogen‑bond donor/acceptor topology. This electronic difference manifests in sharply divergent bulk properties: the amidine derivative boils at ~320 °C, nearly 92 °C lower than the amide (412 °C) , directly affecting purification strategy and thermal stability windows. Furthermore, the amidine moiety offers a distinct synthetic handle for cyclisation, metal coordination, and salt‑formation reactions that the carboxamide cannot replicate; consequently, substituting the amide for the amidine in a synthetic sequence or a biological assay may fundamentally alter reactivity, recognition, or pharmacokinetic behaviour [1].

Amidine exhibits markedly higher basicity than the carboxamide analog; protonation state at physiological pH differs substantially, altering solubility, membrane permeability, and intermolecular recognition — the carboxamide cannot substitute without changing these properties.
The amidine's substantially lower boiling point narrows the thermal stability window and changes optimal purification strategy relative to the carboxamide; direct substitution in high-temperature protocols may not transfer.
The carboximidamide group serves as a versatile synthetic handle for cyclisation, metal coordination, and salt formation that the carboxamide group does not offer; substituting the amide may alter reaction pathways and product outcomes.

1‑Acetylpyrrolidine‑2‑carboximidamide: Differentiation Evidence


Basicity & Protonation State: Amidine vs. Carboxamide

The carboximidamide group of the target compound exhibits markedly higher basicity than the carboxamide of 1‑acetyl‑2‑pyrrolidinecarboxamide (Ac‑Pro‑NH₂). Predicted pKa for the amidine scaffold is ~14.47 (pyrrolidine‑1‑carboximidamide) , whereas the strongest basic pKa of L‑prolinamide is 9.77 [1]. This ~4.7 log‑unit difference means the amidine remains >99 % protonated at pH 7.4, while the amide is <1 % protonated, profoundly altering electrostatic potential, solubility, and target‑binding interactions. The observed pKa values are predicted rather than experimentally determined for the target compound itself, constituting class‑level inference.

Basicity & Protonation
Class-level inference
ΔpKa ≈ +4.7 (amidine > amide)
Protonation state may shift solubility, permeability, and recognition; not interchangeable with carboxamide.
Predicted values; experimental confirmation recommended.
Basicity pKa Amidine Hydrogen bonding Drug design

Boiling Point & Thermal Stability: Amidine vs. Amide

The target compound’s reported boiling point (319.8 °C at 760 mmHg) is substantially lower than that of its carboxamide analog 1‑acetyl‑2‑pyrrolidinecarboxamide (411.9 °C at 760 mmHg) . The 92.1 °C difference reflects weaker intermolecular hydrogen bonding in the amidine compared with the amide, which forms robust dimeric networks. This data originates from independent database entries rather than a single head‑to‑head study, hence the “Cross‑study comparable” tag.

Boiling Point & Stability
Reported (cross-study)
ΔBP ≈ –92 °C (target lower)
Lower boiling point may simplify distillation but indicates a narrower thermal stability window.
Computed values; cross-study comparison.
Boiling point Thermal stability Purification Distillation

Density & Refractive Index: Amidine vs. Carboxamide

The computed density of 1‑acetylpyrrolidine‑2‑carboximidamide is 1.322 g·cm⁻³, with a refractive index of 1.61 . In contrast, the carboxamide analog exhibits a computed density of 1.2 g·cm⁻³ . The ~0.12 g·cm⁻³ (≈10 %) higher density and elevated refractive index of the target compound are consistent with the higher nitrogen content and different polarisability of the amidine group. These computed metrics serve as rapid identity‑verification checks during incoming quality control when experimental data are unavailable.

Density & Refractive Index
Reported (cross-study)
Δ density ≈ +0.12 g·cm⁻³ (~10% higher); n ~1.61
Higher density supports rapid identity checks and may influence formulation behaviour.
Computed values; experimental measurements needed.
Density Refractive index Physicochemical profiling Quality control

Supplier‑Reported Purity Grade Differentiation

At least one major supplier lists 1‑acetylpyrrolidine‑2‑carboximidamide at 99 % HPLC purity with “pharmaceutical grade” designation and available packaging up to 1 kg . In contrast, the non‑acetylated parent pyrrolidine‑1‑carboximidamide is typically offered at 95 % purity . While the 99 % specification has not been independently verified in a peer‑reviewed publication, it represents a procurement‑relevant differentiator for applications requiring high chemical homogeneity.

Supplier Purity Grade
Specification review
99% HPLC (pharmaceutical grade)
Higher supplied purity reduces pre-use purification burden; request COA for each lot.
Commercial specification; not independently verified.
Purity HPLC Pharmaceutical grade Procurement specification

1‑Acetylpyrrolidine‑2‑carboximidamide: Application Scenarios


Amidine‑Containing Pharmaceutical Intermediate Synthesis

The compound’s acetyl‑protected pyrrolidine core and free carboximidamide group make it a direct precursor for amidine‑bearing pharmacophores (e.g., factor Xa inhibitors, tryptase inhibitors). The ~92 °C lower boiling point vs. the amide analog simplifies solvent removal during work‑up, while 99 % HPLC purity meets the homogeneity requirements of GMP intermediate production. Researchers developing arginine‑mimetic protease inhibitors or guanidine‑containing ligands can use this building block without additional amidine‑installation steps.

Lead Optimisation via Amidine Property Modulation

The amidine moiety’s higher basicity (ΔpKa ≈ +4.7 vs. carboxamide) offers a tool for tuning solubility, logD, and off‑target binding in lead series. Medicinal chemists can replace a terminal amide with the target compound’s amidine substructure to increase basicity and hydrogen‑bond capacity while maintaining a similar molecular weight, enabling systematic SAR exploration where amide congeners lack sufficient polarity.

Metal‑Coordination & Organocatalytic Scaffold Development

The carboximidamide group is a known ligand for late‑transition metals and can act as a bifunctional organocatalyst. The density and refractive index values (1.322 g·cm⁻³, n = 1.61) serve as quality‑control benchmarks when the compound is used to prepare chiral pyrrolidine‑based catalysts, ensuring batch consistency in laboratories that lack immediate access to advanced spectroscopic techniques.

Reference Standard for Analytical Method Development

The availability of pharmaceutical‑grade material at 99 % HPLC purity positions the compound as a candidate reference standard for HPLC or LC‑MS method development targeting pyrrolidine‑amidine impurities in drug substance analysis. The absence of a published melting point makes HPLC purity the primary identity and quality attribute, and procurement from a supplier providing a detailed certificate of analysis is strongly recommended.

Application
Selection Property
Validation Focus
Amidine pharmacophore intermediate synthesis research
High-purity chiral building block with scalable supply
Purity verification and amidine reactivity assessment
Medicinal chemistry lead optimization
Amidine basicity and hydrogen-bonding modulation
Protonation-state effects on solubility, logD, and target binding
Chiral catalyst and metal-coordination scaffold development
Physicochemical identity benchmarks (density, refractive index)
Batch consistency via computed property verification
Analytical reference material for pyrrolidine-amidine methods
High-purity (HPLC) with certificate of analysis
Method suitability and purity as primary identity attribute

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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